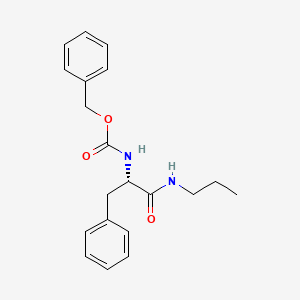

N-Propyl L-Z-Phenylalaninamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-oxo-3-phenyl-1-(propylamino)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-2-13-21-19(23)18(14-16-9-5-3-6-10-16)22-20(24)25-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,21,23)(H,22,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCKJFWSBACSJT-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Peptide Chemistry and Amino Acid Derivatives

N-Propyl L-Z-Phenylalaninamide, also known by its systematic name N-(Benzyloxycarbonyl)-L-phenylalanine N'-propylamide, is a derivative of the natural amino acid L-phenylalanine. Its structure is fundamentally that of L-phenylalanine where the amino group and the carboxylic acid group have been chemically modified.

Amino Acid Core: The central component is L-phenylalanine, one of the 20 proteinogenic amino acids, characterized by its benzyl (B1604629) side chain.

N-Terminal Protection: The amino terminus is protected by a benzyloxycarbonyl group, commonly abbreviated as "Z" or "Cbz". This group is a cornerstone in peptide synthesis, introduced to prevent the highly reactive N-terminal amine from participating in unwanted side reactions during the formation of a peptide bond at the C-terminus. rcsb.org The Z-group is a type of carbamate, which is stable under many reaction conditions but can be selectively removed when desired, often through hydrogenolysis.

C-Terminal Amidation: The carboxyl terminus is converted into an N-propylamide. Instead of the typical carboxylic acid (-COOH) or an ester, it features an amide bond with a propyl group (-CONHCH₂CH₂CH₃). This modification neutralizes the negative charge of the carboxylate group and increases the molecule's hydrophobicity.

The synthesis of such compounds typically involves the activation of the carboxyl group of the Z-protected L-phenylalanine, followed by its reaction with n-propylamine to form the stable amide bond. This process is a common strategy in medicinal chemistry to create peptidomimetics or to probe structure-activity relationships.

Significance in Biomolecular Interactions and Drug Discovery Research

The primary significance of N-Propyl L-Z-Phenylalaninamide in the academic literature stems from its investigation as a potential therapeutic agent, specifically for its antimicrobial properties. Research has focused on synthesizing this and related compounds to evaluate their efficacy against various microbial pathogens.

In one prominent study, this compound was synthesized and screened for its antibacterial activity. The research aimed to explore how modifications to amino acids and small peptides could yield new antimicrobial agents. The compound was tested against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal species. The results, summarized in the table below, indicated that this compound exhibited moderate to low activity against the tested strains. While its inhibitory effects were not as potent as the standard antibiotics used for comparison (Ampicillin and Ciprofloxacin), the findings are significant as they contribute to the broader understanding of the structure-activity relationships of N-acylated amino acid amides. Such studies are foundational in drug discovery, providing a starting point for further optimization to enhance potency and selectivity.

Antimicrobial Activity of this compound

Results from an agar (B569324) diffusion assay showing the diameter of the inhibition zone in millimeters (mm). Data sourced from a study on the synthesis and antibacterial activity of N-benzyloxycarbonyl-L-amino acid derivatives.

| Microorganism | Type | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 12 |

| Bacillus subtilis | Gram-positive Bacteria | 11 |

| Escherichia coli | Gram-negative Bacteria | - |

| Pseudomonas aeruginosa | Gram-negative Bacteria | - |

| Candida albicans | Fungus | - |

Note: "-" indicates no measurable activity was observed.

Structural Basis for Research Interest

The research interest in N-Propyl L-Z-Phenylalaninamide is rooted in the specific combination of its structural components, which together define its physicochemical properties and its potential to interact with biological targets.

Hydrophobic Phenyl Group: The benzyl (B1604629) side chain of the phenylalanine residue is a large, nonpolar group that can participate in hydrophobic interactions with pockets in enzymes or receptors. rcsb.orgsemanticscholar.org This is a common feature used to achieve binding affinity and specificity.

Amide Bond and Propyl Group: The N-propylamide at the C-terminus replaces the charged carboxylate group with a neutral, more lipophilic moiety. This change can significantly enhance a molecule's ability to cross biological membranes. The flexible n-propyl chain can also adopt various conformations to fit into hydrophobic binding sites.

Chirality: As an L-amino acid derivative, the compound possesses a specific stereochemistry at its α-carbon. Biological systems are inherently chiral, and interactions between a small molecule and a protein are often highly stereospecific. The L-configuration is crucial for orienting the phenyl, Z-group, and propylamide substituents in a precise three-dimensional arrangement.

The combination of these features creates a molecule with a defined shape, a balance of hydrophobic and polar regions (the amide bonds), and the capacity for hydrogen bonding (as both a donor and acceptor at the amide N-H and C=O groups, respectively). It is this precise molecular architecture that makes it a valuable tool for probing biomolecular interactions and a relevant scaffold in the design of new therapeutic agents. rcsb.orgsemanticscholar.orgebi.ac.uk

Synthetic Methodologies for this compound and Related Derivatives

The synthesis of this compound, a derivative of the amino acid L-phenylalanine, involves precise chemical strategies to achieve the desired structure and stereochemistry. These methodologies are fundamental in the fields of medicinal chemistry and peptide science, where such compounds can serve as crucial intermediates for more complex molecules. The "Z" in the compound's name refers to the benzyloxycarbonyl (Cbz) group, a common protecting group in peptide synthesis.

Computational and Structural Biology Approaches to N Propyl L Z Phenylalaninamide Research

Molecular Docking and Scoring for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of N-Propyl L-Z-Phenylalaninamide, molecular docking would be a primary step to identify its potential biological targets. The process involves computationally placing the 3D structure of this compound into the binding site of a protein of interest.

The primary goals of molecular docking in this context would be:

Binding Pose Prediction: To determine the most likely conformation and orientation of this compound within the active site of a target protein.

Binding Affinity Estimation: Scoring functions are used to estimate the binding affinity, providing a rank of how strongly the compound might bind to the target. These scores are crucial for prioritizing compounds in virtual screening campaigns.

An illustrative data table for docking results of this compound against a hypothetical protein target is shown below.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR84, LYS120, PHE256 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system, allowing researchers to observe the motion of atoms and molecules over time. nih.gov For this compound, MD simulations would be employed to:

Assess Complex Stability: To study the stability of the predicted binding pose from molecular docking. The simulation would reveal if the compound remains stably bound to the target protein over a period of nanoseconds to microseconds.

Analyze Conformational Changes: To observe how the protein and this compound adapt to each other upon binding. This can reveal induced-fit mechanisms that are not apparent from static docking poses.

Characterize Binding Dynamics: To understand the detailed energetic and structural aspects of the binding process, including the role of water molecules and key protein residues.

Free Energy Calculations for Quantitative Binding Affinity Prediction

While molecular docking provides a rapid estimation of binding affinity, free energy calculations offer a more quantitative and accurate prediction. These methods are computationally intensive but provide a deeper understanding of the thermodynamics of binding. Common methods include:

Free Energy Perturbation (FEP): This method involves alchemically transforming the ligand into another molecule or into nothing, both in the solvated state and when bound to the protein. The difference in the free energy of these transformations provides the binding free energy.

Thermodynamic Integration (TI): Similar to FEP, TI calculates the free energy difference between two states by integrating along a pathway that connects them.

MM/PBSA and MM/GBSA: Molecular Mechanics/Poisson-Boltzmann Surface Area and Molecular Mechanics/Generalized Born Surface Area are end-point methods that calculate the free energy of binding by combining molecular mechanics energies with solvation free energies. nih.gov

A hypothetical comparison of binding free energies for this compound is presented below.

| Method | Calculated Binding Free Energy (kcal/mol) |

| Docking Score | -8.5 |

| MM/PBSA | -12.3 ± 1.5 |

| FEP | -10.8 ± 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Methods (e.g., DFT Analysis) for Electronic Structure Elucidation

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules. For this compound, DFT analysis would be crucial for:

Accurate Geometry Optimization: To obtain a highly accurate 3D structure of the molecule in its lowest energy conformation.

Charge Distribution: To understand the distribution of electrons within the molecule, which is critical for its interaction with a biological target.

Reactivity Descriptors: To calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

Structure-Based Drug Design Strategies for this compound Optimization

Structure-based drug design (SBDD) utilizes the 3D structural information of the target-ligand complex to guide the optimization of a lead compound. rsc.org If this compound shows promising activity, SBDD would be employed to:

Identify Key Interactions: By analyzing the binding pose, medicinal chemists can identify which parts of the molecule are essential for binding and which can be modified.

Improve Potency and Selectivity: New derivatives of this compound can be designed to make more favorable interactions with the target, thereby increasing potency. Modifications can also be made to reduce binding to off-target proteins, improving selectivity.

Enhance Pharmacokinetic Properties: The structure can be modified to improve properties such as solubility, metabolic stability, and cell permeability.

Experimental Structural Determination of this compound Complexes

While computational methods are powerful, experimental validation is essential. The most definitive way to understand the binding of this compound to its target is to determine the 3D structure of the complex experimentally.

X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystal. The process for this compound would involve:

Co-crystallization: The purified target protein and this compound are mixed together to form a complex, which is then crystallized.

X-ray Diffraction: The resulting crystal is exposed to an intense beam of X-rays, which produces a diffraction pattern.

Structure Determination: The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein-ligand complex can be determined.

The resulting crystal structure would provide unambiguous evidence of the binding mode of this compound, confirming or refuting the predictions from computational models and providing a solid foundation for further drug design efforts.

Cryogenic Electron Microscopy (Cryo-EM) for Large Complexes

Cryogenic electron microscopy (cryo-EM) has become a revolutionary technique in structural biology for determining the high-resolution structures of large and flexible macromolecular complexes. ucl.ac.uk This method is particularly advantageous as it does not require the crystallization of samples, which can be a significant bottleneck for many large biological assemblies. ucl.ac.ukcryoem-solutions.com

In the hypothetical study of this compound interacting with a large protein complex, cryo-EM could provide invaluable insights. The process would involve flash-freezing a solution containing the purified complex bound with this compound in vitreous ice. This preserves the native conformation of the complex. A transmission electron microscope would then be used to capture a large number of two-dimensional projection images of the individual particles. These images are subsequently processed and combined to reconstruct a three-dimensional model of the complex.

Recent advancements in cryo-EM have pushed the boundaries of resolvable structures, even for smaller proteins and protein-ligand complexes that were previously challenging. nih.govsciety.org For a complex involving this compound, achieving a near-atomic resolution structure would allow for the direct visualization of the small molecule within its binding pocket. This would reveal the specific amino acid residues involved in the interaction, the conformation adopted by the ligand upon binding, and any conformational changes induced in the protein complex. cryoem-solutions.com Such detailed structural information is fundamental for understanding the mechanism of action and for guiding the rational design of molecules with improved affinity and specificity.

Table 1: Potential Cryo-EM Data for a Hypothetical this compound-Protein Complex

| Parameter | Description |

| Resolution | The level of detail in the 3D reconstruction, ideally near-atomic (<4 Å) to visualize the small molecule. |

| Particle Views | The number and orientation of the 2D images used for 3D reconstruction. |

| Binding Site Residues | A list of amino acids in the protein complex that are in close proximity to the bound this compound. |

| Ligand Conformation | The three-dimensional arrangement of the atoms of this compound when bound to the protein. |

| Protein Conformational Changes | Alterations in the protein structure upon ligand binding, such as domain movements or loop rearrangements. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the structure, dynamics, and thermodynamics of the binding event at an atomic level. nih.govspringernature.com A key advantage of NMR is its ability to detect and characterize even weak interactions, with dissociation constants in the millimolar range. nih.gov

For investigating the interaction of this compound with a target protein, several NMR experiments could be employed. One common approach is chemical shift perturbation (CSP) mapping. nih.gov In this experiment, the NMR spectrum of an isotopically labeled (e.g., ¹⁵N or ¹³C) protein is recorded in the absence and presence of this compound. Upon binding, the chemical environment of the nuclei in and around the binding site changes, leading to shifts in their corresponding signals in the NMR spectrum. nih.gov By mapping these chemical shift changes onto the protein's structure, the binding site can be identified.

Another valuable NMR technique is Saturation Transfer Difference (STD) NMR. This method is particularly useful for detecting the binding of small molecules to large proteins. springernature.com In an STD-NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to a bound ligand through spin diffusion. The signals of the ligand that are in close contact with the protein will show a decrease in intensity, allowing for the identification of the binding epitope of the small molecule. springernature.com

Table 2: Potential NMR Spectroscopy Data for this compound Interaction Studies

| NMR Experiment | Information Obtained |

| Chemical Shift Perturbation (CSP) | Identifies the binding site on the protein by monitoring changes in the chemical shifts of protein backbone amides upon ligand titration. |

| Saturation Transfer Difference (STD) NMR | Determines which parts of this compound are in direct contact with the protein receptor. |

| Intermolecular NOEs | Provides distance restraints between the ligand and the protein, which can be used to determine the three-dimensional structure of the complex. nih.gov |

| Relaxation-Edited Experiments | Can provide information on the dynamics of the protein-ligand complex. |

Hydrogen/Deuterium (B1214612) Exchange (HDX) Mass Spectrometry for Binding Site Resolution

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a sensitive technique used to probe protein conformational dynamics and to map protein-ligand interaction sites. nih.govcd-biophysics.com The method relies on the principle that the amide hydrogens on the protein backbone exchange with deuterium when the protein is placed in a deuterated solvent. researchgate.net The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens. nih.gov

When this compound binds to a protein, it can alter the protein's conformation and/or directly shield certain regions from the solvent. This results in a change in the rate of deuterium uptake in the binding site and in regions that undergo conformational changes upon binding. nih.gov To perform an HDX-MS experiment, the protein is incubated in a deuterated buffer for various time points, both in the absence and presence of this compound. The exchange reaction is then quenched, the protein is digested into peptides, and the mass of these peptides is measured by mass spectrometry. sciopen.com

By comparing the deuterium uptake of peptides from the free and ligand-bound protein, regions with altered exchange rates can be identified. A decrease in deuterium uptake typically indicates the binding site or a region that has become more structured upon ligand binding. nih.govnih.gov This information is highly valuable for identifying both direct binding sites and allosteric sites. nih.gov

Table 3: Potential HDX-Mass Spectrometry Data for this compound Binding Analysis

| Peptide Sequence | Change in Deuterium Uptake upon Binding | Interpretation |

| [Example Peptide 1] | Significant decrease | Likely part of the direct binding site for this compound. |

| [Example Peptide 2] | Moderate decrease | May be near the binding site or in a region that becomes more ordered upon binding. |

| [Example Peptide 3] | No significant change | Not directly involved in binding or conformational changes. |

| [Example Peptide 4] | Increase | Indicates a region that becomes more dynamic or solvent-exposed upon ligand binding. |

Structure Activity Relationship Sar Studies of N Propyl L Z Phenylalaninamide Derivatives

Influence of the N-Propyl Moiety on Biological Activity and Receptor Selectivity

The N-alkyl substituent on the amide nitrogen of phenylalaninamide derivatives plays a pivotal role in modulating their biological activity and receptor selectivity. The size, length, and lipophilicity of this alkyl chain can significantly influence how the molecule interacts with its biological target.

Research on various classes of receptor ligands has demonstrated that the length of an N-alkyl chain can have a profound impact on binding affinity. In many cases, there is an optimal chain length for activity, with shorter or longer chains leading to a decrease in potency. For instance, studies on certain G-protein coupled receptor (GPCR) ligands have shown that increasing the alkyl chain length from methyl to propyl or butyl can enhance binding affinity due to improved hydrophobic interactions with the receptor's binding pocket. However, further extension of the chain may introduce steric hindrance or unfavorable conformational changes, thereby reducing activity.

To illustrate the potential impact of the N-alkyl chain length on biological activity, the following table presents hypothetical data based on common SAR trends observed in similar compound series.

| N-Alkyl Group | Chain Length (Carbons) | Hypothetical Receptor Binding Affinity (Ki, nM) | Receptor Selectivity (Subtype A vs. Subtype B) |

|---|---|---|---|

| Methyl | 1 | 50 | 1:1 |

| Ethyl | 2 | 25 | 2:1 |

| Propyl | 3 | 10 | 5:1 |

| Butyl | 4 | 15 | 3:1 |

| Pentyl | 5 | 40 | 1.5:1 |

Stereochemical Considerations: Impact of L-Configuration and Enantiomeric Purity on Activity

Stereochemistry is a critical determinant of biological activity, as biomolecules such as receptors and enzymes are chiral environments. The specific three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a target and elicit a biological response. In the case of N-Propyl L-Z-Phenylalaninamide, the L-configuration of the phenylalanine core is generally essential for its activity.

The vast majority of naturally occurring amino acids in humans are in the L-configuration, and consequently, the active sites of many receptors and enzymes are stereospecific for L-amino acid-derived ligands. The D-enantiomer of a compound often exhibits significantly lower or no activity, and in some cases, may even have a different or antagonistic effect. This stereoselectivity arises from the precise spatial orientation of the functional groups required for optimal interaction with the binding site. For this compound, the L-configuration ensures that the phenyl side chain, the amide group, and the N-propyl moiety are positioned correctly to engage with their respective recognition sites on the target protein.

Enantiomeric purity is also of paramount importance. The presence of the inactive D-enantiomer in a racemic mixture can effectively lower the concentration of the active L-enantiomer and may lead to misleading structure-activity relationship data. In a therapeutic context, the inactive enantiomer could contribute to off-target effects or an increased metabolic load.

The following table illustrates the typical impact of stereochemistry on the biological activity of chiral compounds.

| Compound | Configuration | Hypothetical Biological Activity (IC50, µM) | Comments |

|---|---|---|---|

| N-Propyl-L-Z-Phenylalaninamide | L (S) | 0.5 | Active enantiomer |

| N-Propyl-D-Z-Phenylalaninamide | D (R) | > 100 | Inactive enantiomer |

| N-Propyl-DL-Z-Phenylalaninamide | Racemic | 1.0 | Activity is due to the L-enantiomer |

Role of the Z-Group (Benzyloxycarbonyl) in Molecular Recognition and Binding

The aromatic ring of the benzyloxycarbonyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues, such as phenylalanine, tyrosine, or tryptophan, within the receptor's binding site. These interactions can significantly enhance the binding affinity of the ligand. Furthermore, the urethane linkage of the Z-group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on the receptor.

The table below provides a hypothetical comparison of the effect of different N-protecting groups on receptor affinity, highlighting the potential contribution of the Z-group.

| N-Terminal Group | Key Features | Hypothetical Receptor Affinity (Kd, nM) |

|---|---|---|

| Z (Benzyloxycarbonyl) | Aromatic, H-bond acceptor, moderate flexibility | 15 |

| Boc (tert-Butoxycarbonyl) | Bulky, aliphatic, H-bond acceptor | 45 |

| Acetyl | Small, polar, H-bond acceptor | 100 |

| Unprotected (Free Amine) | Charged (protonated), H-bond donor | > 500 |

Phenylalanine Side Chain Contributions to Ligand Efficiency and Specificity

The phenylalanine side chain is a cornerstone of the this compound structure, providing a key hydrophobic and aromatic component for interaction with the biological target. The benzyl (B1604629) group of phenylalanine is crucial for binding to hydrophobic pockets within the receptor. The aromatic nature of the phenyl ring allows for van der Waals and, in some cases, π-π stacking interactions with complementary aromatic residues of the receptor.

Modifications to the phenylalanine side chain can have a dramatic effect on ligand efficiency and specificity. For example, substitution on the phenyl ring can alter the electronic properties and steric bulk of the side chain, leading to changes in binding affinity and selectivity. Introducing electron-withdrawing or electron-donating groups can modulate the strength of aromatic interactions. The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial orientation of the group within the binding pocket.

Furthermore, replacing the phenyl ring with other aromatic or aliphatic groups can probe the steric and electronic requirements of the binding site. For instance, replacing phenylalanine with other amino acids like tyrosine (with a hydroxyl group) or tryptophan (with a larger indole ring) can reveal the presence of hydrogen-bonding opportunities or larger hydrophobic pockets in the receptor.

The following table presents a hypothetical SAR study of modifications to the phenylalanine side chain.

| Side Chain Modification | Key Change | Hypothetical Ligand Efficiency (LE) | Hypothetical Specificity |

|---|---|---|---|

| Phenylalanine (unmodified) | - | 0.45 | High |

| Tyrosine | Addition of p-OH group | 0.35 | Moderate |

| 4-Chloro-phenylalanine | Addition of p-Cl group | 0.48 | Very High |

| Cyclohexylalanine | Aromatic to aliphatic ring | 0.30 | Low |

| Alanine | Removal of phenyl ring | 0.10 | Very Low |

Modifications of the Amide Linkage and their Effects on Interaction Profiles

The amide bond is a central feature of this compound, connecting the phenylalanine core to the N-propyl group. This linkage is not merely a structural linker but actively participates in binding through its hydrogen bonding capabilities. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are often crucial for anchoring the ligand in the correct orientation within the receptor's binding site.

Modifying the amide linkage can provide valuable insights into its role in binding and can also be a strategy to improve the pharmacokinetic properties of the molecule, such as metabolic stability. Bioisosteric replacement of the amide bond with groups that mimic its geometry and electronic properties but are more resistant to enzymatic cleavage is a common approach in medicinal chemistry.

Examples of amide bond bioisosteres include thioamides, esters, ketones, and various five-membered heterocyclic rings like triazoles or oxadiazoles. Each of these modifications alters the hydrogen bonding capacity, conformational preferences, and electronic distribution of the linkage, which in turn affects the interaction profile of the molecule with its target. For example, replacing the amide carbonyl oxygen with sulfur to form a thioamide can alter the hydrogen bond accepting strength and the polarity of the group.

The table below illustrates the potential effects of modifying the amide linkage on the interaction profile of the compound.

| Linkage Modification | Key Change | Hypothetical H-Bonding Profile | Hypothetical Metabolic Stability |

|---|---|---|---|

| Amide (-CONH-) | - | Strong H-bond donor/acceptor | Moderate |

| Thioamide (-CSNH-) | C=O to C=S | Weaker H-bond acceptor | High |

| Ester (-COO-) | NH to O | Loss of H-bond donor | Low (hydrolysis) |

| 1,2,3-Triazole | Heterocyclic replacement | Altered H-bond acceptor sites | Very High |

| Ketone (-COCH2-) | NH to CH2 | Loss of H-bond donor | High |

Advanced Research Applications and Methodologies

Development of N-Propyl L-Z-Phenylalaninamide as Chemical Probes

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific protein targets. nih.govbioanalysis-zone.com The development of derivatives of this compound as chemical probes is an area of growing interest, particularly in molecular imaging. These probes can be labeled with isotopes, such as fluorine-18, to be used in Positron Emission Tomography (PET) to visualize and quantify biological processes in vivo. researchgate.netmdpi.com For instance, radiofluorinated picolinamide (B142947) and nicotinamide-benzamide conjugates have been successfully developed as PET probes for targeting melanin (B1238610) in melanoma. uq.edu.au This approach allows for non-invasive diagnosis and monitoring of disease progression. nih.gov

While specific studies on this compound as a chemical probe are not extensively documented, the structural motif of phenylalaninamide lends itself to such applications. The development process typically involves:

Target Identification: Identifying a biological target of interest where the phenylalaninamide scaffold can provide specific binding.

Structural Modification: Synthesizing analogues of this compound that incorporate a reporter group (e.g., a fluorophore or a radionuclide) without compromising binding affinity to the target.

In Vitro and In Vivo Evaluation: Assessing the probe's specificity, sensitivity, and pharmacokinetic properties in cellular assays and animal models. uq.edu.au

The versatility of the phenylalaninamide structure allows for modifications to tune its properties for specific imaging applications, making it a promising scaffold for the development of novel chemical probes.

Conjugation Strategies for Targeted Delivery and Functionalization (e.g., Antibody-Drug Conjugates, Mitochondria-Targeting)

Conjugation strategies are employed to attach this compound or its derivatives to larger molecules or targeting moieties to enhance their delivery to specific cells or organelles, thereby increasing efficacy and reducing off-target effects. researchgate.netnih.gov

Antibody-Drug Conjugates (ADCs):

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule payload. nih.govprecisepeg.comcsfarmacie.cz In this context, a derivative of this compound could serve as the cytotoxic payload. The conjugation strategy typically involves a stable linker that connects the payload to the antibody. wuxiapptec.com This linker is designed to be stable in circulation but to release the active drug upon internalization into the target cancer cell. bioanalysis-zone.com

Key components of an ADC strategy involving a phenylalaninamide derivative would include:

Antibody Selection: Choosing a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells.

Linker Chemistry: Utilizing cleavable or non-cleavable linkers to attach the phenylalaninamide payload to the antibody. precisepeg.com

Payload Potency: Phenylalaninamide derivatives with high cytotoxicity are desirable to maximize the therapeutic effect. adcreview.comnih.gov

Mitochondria-Targeting:

Mitochondria are crucial organelles in cellular metabolism and apoptosis, making them an attractive target for therapeutic intervention. elsevierpure.comtargetmol.comnih.gov Small molecules like this compound can be functionalized with mitochondria-targeting moieties to facilitate their accumulation within this organelle. researchgate.net A widely used strategy is to conjugate the molecule of interest to a lipophilic cation, such as triphenylphosphonium (TPP). elsevierpure.com The positive charge of the TPP group allows it to be driven into the negatively charged mitochondrial matrix. researchgate.net

The design of a mitochondria-targeted this compound would involve:

Selection of a Targeting Moiety: Triphenylphosphonium (TPP) is a common choice, but other moieties like dequalinium (B1207927) and certain short peptides can also be used. researchgate.netelsevierpure.com

Linker Design: A stable linker is required to connect the phenylalaninamide derivative to the targeting moiety without affecting the function of either component. nih.gov

Evaluation of Mitochondrial Accumulation: Experimental validation using techniques like fluorescence microscopy or mass spectrometry to confirm the selective accumulation of the conjugate in mitochondria.

Table 1: Comparison of Targeted Delivery Strategies

| Strategy | Targeting Moiety | Mechanism of Action | Potential Application of this compound Derivative |

|---|---|---|---|

| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody | Binds to specific cell surface antigens, leading to internalization and release of the payload. | As a cytotoxic payload to be delivered specifically to cancer cells. |

| Mitochondria-Targeting | Lipophilic Cations (e.g., TPP) | Accumulates in the mitochondrial matrix due to the negative membrane potential. | As a therapeutic agent to induce apoptosis or modulate mitochondrial function. |

Analytical Method Development for Chiral Separation of Phenylalaninamide Enantiomers

The biological activity of chiral molecules often depends on their stereochemistry. Therefore, the development of analytical methods for the separation and quantification of enantiomers is crucial. precisepeg.comwuxiapptec.com High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for the chiral separation of phenylalaninamide enantiomers. phenomenex.com

Chiral HPLC is a widely used method for enantioseparation. mdpi.com This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. wuxiapptec.comyakhak.org For the separation of N-alkylated phenylalaninamide enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown excellent performance. nih.gov

The development of a chiral HPLC method for this compound would involve the following considerations:

Selection of Chiral Stationary Phase: Brush-type and polysaccharide-based CSPs are common choices. yakhak.org The selection depends on the specific structure of the analyte.

Mobile Phase Composition: The composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer) is optimized to achieve the best resolution.

Detection: UV detection is commonly used for aromatic compounds like phenylalaninamide derivatives. researchgate.net

Table 2: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector Examples | Mechanism of Chiral Recognition |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance within the chiral grooves of the polysaccharide. |

| Brush-type (Pirkle) | (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamides | π-π interactions, hydrogen bonding, dipole-dipole interactions. yakhak.org |

| Macrocyclic Glycopeptide | Vancomycin (B549263), Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions. nih.gov |

Capillary electrophoresis is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. dergipark.org.trnih.govmdpi.com This approach offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. mdpi.com

For the enantioseparation of phenylalaninamide derivatives, various chiral selectors can be employed in CE:

Cyclodextrins: These cyclic oligosaccharides are the most commonly used chiral selectors in CE. dergipark.org.tr Their hydrophobic cavity can form inclusion complexes with the analyte, and the hydroxyl groups on the rim can participate in hydrogen bonding, leading to chiral recognition. nih.gov

Macrocyclic Antibiotics: Antibiotics like vancomycin can also be used as chiral selectors due to their complex stereochemistry and multiple interaction sites. cnr.it

Chiral Ionic Liquids: These have emerged as effective chiral selectors in CE, offering unique selectivity.

The optimization of a chiral CE method involves adjusting parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the temperature. mdpi.commdpi.com

Biomimetic Design Principles Applied to this compound Analogues

Biomimetic design involves the development of synthetic molecules that mimic the structure and function of natural biological molecules, such as peptides. nih.govnih.gov Applying these principles to this compound allows for the creation of peptidomimetics with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. imperial.ac.uk

The design of biomimetic analogues of this compound can be approached in several ways:

Conformational Constraint: Introducing structural modifications to restrict the conformational flexibility of the molecule can lock it into its bioactive conformation, leading to increased receptor affinity and selectivity. nih.gov This can be achieved by creating cyclic analogues or introducing rigidifying elements.

Side-Chain Modification: Altering the side chains of the phenylalaninamide scaffold can modulate its binding properties and pharmacokinetic profile. uq.edu.au

Backbone Modification: Replacing parts of the peptide backbone with non-peptidic linkers can improve stability towards proteases.

For example, a "reverse biomimetic" approach has been used for the synthesis of L-arogenate and its stabilized analogues from L-tyrosine, demonstrating how principles from biosynthesis can inspire synthetic strategies. nih.gov Similarly, the synthesis of lantibiotics, which are highly modified peptides, has been probed using biomimetic approaches. By understanding the structure-activity relationships of this compound, rational design principles can be applied to develop novel analogues with tailored therapeutic or diagnostic properties. nih.gov

Future Directions in N Propyl L Z Phenylalaninamide Research

Emerging Targets and Therapeutic Areas

The versatility of the phenylalaninamide scaffold suggests that N-Propyl L-Z-Phenylalaninamide and its future derivatives could be relevant for a range of complex diseases. The traditional "one-target, one-drug" model has proven insufficient for multifactorial conditions, pushing research towards molecules that can modulate intricate biological networks. nih.govnih.gov

Emerging research indicates that scaffolds similar to phenylalaninamide may be effective in therapeutic areas such as neurodegenerative diseases, metabolic disorders, and oncology. nih.govresearchgate.netnih.gov For instance, derivatives of phenylpropanoic acid are being investigated for their ability to interact with multiple targets involved in diabetes. researchgate.net The focus is shifting towards complex and previously challenging targets, including G-protein coupled receptors (GPCRs), protein-protein interactions, and specific enzyme families like kinases and heat-shock proteins. nih.gov Future investigations will likely concentrate on screening this compound derivatives against a panel of these emerging targets to identify novel therapeutic applications, particularly in diseases with complex pathologies like Alzheimer's disease and certain cancers. nih.govnih.gov

| Therapeutic Area | Potential Molecular Target Class | Example Targets | Rationale |

|---|---|---|---|

| Neurodegenerative Diseases (e.g., Alzheimer's) | GPCRs / Enzymes | M1 muscarinic acetylcholine (B1216132) receptor (mAChR), Beta-secretase 1 (BACE1) | Targeting cognitive deficits and reducing amyloid plaque formation. nih.gov |

| Metabolic Disorders (e.g., Diabetes) | GPCRs / Nuclear Receptors | GPR40, PPARγ | Modulating insulin (B600854) secretion and glucose metabolism. researchgate.net |

| Oncology | Co-chaperone Proteins / Kinases | DNAJA subfamily proteins, Tyrosine Kinases | Targeting cancer cell proliferation and survival pathways. nih.gov |

| Infectious Diseases (e.g., HIV, Mycobacteria) | Viral/Bacterial Proteins | HIV-1 Capsid, Various Mycobacterial enzymes | Inhibiting viral replication and bacterial growth. nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.gov These computational methods can analyze vast datasets to predict the biological activities, physicochemical properties, and potential targets of novel compounds. researchgate.net

| AI/ML Application | Technique/Model | Objective | Expected Outcome |

|---|---|---|---|

| Virtual Screening | Deep Neural Networks (DNN), Support Vector Machines (SVM) | Predict bioactivity of virtual derivatives against a target panel. | Identification of high-priority "hit" compounds for synthesis. nih.gov |

| De Novo Design | Generative Adversarial Networks (GANs), Reinforcement Learning (RL) | Generate novel molecular structures based on the core scaffold. | Discovery of patentable and highly active new chemical entities. slideshare.net |

| ADME/T Prediction | Random Forest, Gradient Boosting | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early-stage filtering of candidates with poor pharmacokinetic profiles. researchgate.net |

| Target Identification | Kernel-based methods, Network Pharmacology | Predict potential biological targets for the scaffold. | Uncovering new therapeutic opportunities and mechanisms of action. nih.gov |

Novel Synthetic Routes for Enhanced Scalability and Sustainability

The advancement of this compound from a laboratory curiosity to a viable therapeutic candidate will depend on the development of efficient, scalable, and environmentally sustainable synthetic methods. Traditional multi-step syntheses can be inefficient and generate significant chemical waste.

Exploration of Allosteric Modulation Mechanisms

Rather than competing with endogenous ligands at the primary (orthosteric) binding site, allosteric modulators bind to a distinct, secondary site on a receptor. nih.gov This binding event changes the receptor's shape, thereby modulating the effect of the primary ligand. This approach offers several advantages, including higher target selectivity and a more nuanced physiological response, which can reduce side effects. nih.gov

The this compound scaffold is a candidate for the development of allosteric modulators. Future work will involve screening the compound and its derivatives for activity at allosteric sites of key receptors, such as GPCRs. nih.gov Pharmacological assays can determine whether these compounds act as positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it. frontiersin.org Understanding these mechanisms involves defining the cooperativity between the allosteric modulator and the orthosteric ligand, a key factor in quantifying its effect. youtube.com

| Modulator Type | Description | Effect on Orthosteric Ligand | Potential Therapeutic Advantage |

|---|---|---|---|

| Positive Allosteric Modulator (PAM) | Increases the affinity and/or efficacy of the orthosteric agonist. frontiersin.org | Potentiates signaling | Enhances endogenous signaling without over-stimulation. frontiersin.org |

| Negative Allosteric Modulator (NAM) | Decreases the affinity and/or efficacy of the orthosteric agonist. frontiersin.org | Attenuates signaling | Provides a "ceiling" effect, preventing complete blockade of receptor function. |

| Neutral Allosteric Ligand (NAL) | Binds to the allosteric site but does not affect the orthosteric ligand's activity. frontiersin.org | No direct effect; can block other modulators | Serves as a valuable research tool and scaffold for developing PAMs or NAMs. frontiersin.org |

| Allosteric Agonist | Binds to the allosteric site and activates the receptor directly. nih.gov | Activates receptor independently | Offers a novel mechanism for receptor activation. |

Multi-Target Ligand Design Incorporating this compound Scaffolds

The complexity of diseases like cancer and neurodegenerative disorders has highlighted the limitations of single-target drugs and spurred interest in multi-target-directed ligands (MTDLs). nih.govbenthamscience.com MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering the potential for improved efficacy and a lower likelihood of drug resistance. nih.govresearchgate.net

The this compound scaffold can serve as a foundational structure for creating MTDLs. The design strategy involves integrating multiple pharmacophores into a single chemical entity. For a complex neurodegenerative condition like Alzheimer's disease, a derivative could be engineered to not only interact with a primary target but also to inhibit enzymes like acetylcholinesterase or modulate receptors involved in the disease cascade. nih.gov This polypharmacological approach is particularly promising for diseases where multiple pathological pathways are involved. nih.gov Future research will focus on the rational design and synthesis of such hybrid molecules, aiming to achieve a balanced activity profile against a carefully selected set of disease-relevant targets.

Q & A

Q. What are the recommended protocols for synthesizing N-Propyl L-Z-Phenylalaninamide with high enantiomeric purity?

- Methodological Answer : Synthesis should employ enantioselective methods such as chiral auxiliaries or catalytic asymmetric synthesis. For example, coupling L-phenylalanine derivatives with n-propylamine under anhydrous conditions using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or DMF. Purification via recrystallization or chiral HPLC ensures enantiomeric purity (>99%). Reaction progress should be monitored by TLC or LC-MS, and intermediates must be characterized by -NMR and -NMR to confirm stereochemical integrity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to verify the presence of the n-propyl group (δ 0.8–1.5 ppm for CH and CH signals) and aromatic protons from the phenylalanine moiety (δ 7.2–7.4 ppm). -NMR should confirm carbonyl (C=O) peaks at ~170 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can validate molecular weight (e.g., [M+H] at m/z calculated for CHNO).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) can assess enantiopurity. Retention times should match authentic standards .

Q. What statistical frameworks are essential for analyzing dose-response data in preliminary pharmacological assays?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC/IC. Ensure compliance with NIH guidelines for preclinical research, including randomization, blinding, and power analysis to determine sample size. Report variability as SEM or 95% confidence intervals, and validate assumptions (e.g., normality via Shapiro-Wilk tests) .

Advanced Research Questions

Q. How can researchers design experiments to assess the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?

- Methodological Answer :

- Animal Models : Administer the compound intravenously/orally in rodents, collecting plasma/tissue samples at timed intervals. Quantify drug levels via LC-MS/MS.

- Pharmacodynamic Endpoints : Measure biomarker responses (e.g., enzyme inhibition) using ELISA or fluorometric assays.

- Data Integration : Apply compartmental modeling (e.g., NONMEM) to link PK parameters (AUC, C) with PD outcomes. Validate models using Akaike Information Criterion (AIC) and visual predictive checks .

Q. What methodologies are effective in resolving contradictory data regarding the receptor binding affinity of this compound across different assays?

- Methodological Answer :

- Assay Validation : Compare radioligand binding (e.g., -labeled competitors) with functional assays (e.g., cAMP accumulation). Control for variables like buffer pH, ion concentrations, and temperature.

- Orthogonal Techniques : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (k/k) or molecular docking simulations to predict binding poses.

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity and identify outliers. Report confidence intervals and effect sizes to quantify discrepancies .

Q. How should researchers address batch-to-batch variability in this compound synthesis during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints.

- Quality Control : Use orthogonal methods (e.g., XRPD for crystallinity, DSC for thermal stability) to characterize batches.

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, stirring rate) and identify critical quality attributes (CQAs). Statistical tools like JMP or Minitab can model interactions between variables .

Data Presentation Guidelines

- Tables : Include raw data (e.g., IC values from triplicate experiments) and derived parameters (e.g., Hill coefficients).

- Figures : Use scatter plots with error bars for dose-response curves and heatmaps for binding affinity comparisons.

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest per journal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.